Tyrphostin A51
Overview
Description
Tyrphostin A51 is a potent protein tyrosine kinase (PTK) inhibitor . It is involved in cell proliferation and differentiation . This molecule associates with the substrate subsite of the protein tyrosine kinase (PTK) domain .
Synthesis Analysis
The synthesis of Tyrphostin A51 involves the use of protein tyrosine kinase inhibitors . These inhibitors are structurally different and have been tested on human bone cells . The synthesis process results in a dose-dependent inhibition of basal [3H]thymidine incorporation of both human bone cell types .Molecular Structure Analysis
The molecular structure of Tyrphostin A51 is C13H8N4O3 . It is a small molecule inhibitor of epidermal growth factor (EGF) receptor kinase function .Chemical Reactions Analysis
Tyrphostin 51 has been used to study the inhibition of rat hepatic leptin 1 . It is a small molecule inhibitor of epidermal growth factor (EGF) receptor kinase function .Physical And Chemical Properties Analysis
Tyrphostin 51 is a small molecule inhibitor of epidermal growth factor (EGF) receptor kinase function . This molecule associates with the substrate subsite of the protein tyrosine kinase (PTK) domain .Scientific Research Applications
Bone Cell Proliferation and Differentiation
Tyrphostin A51 has been studied for its effects on human bone cell proliferation and differentiation. In a study by Yoon, Chen, Baylink, and Lau (1998), it was found that Tyrphostin A51 significantly reduced cellular tyrosyl phosphorylation level, confirming its role as a potent protein tyrosine kinase (PTK) inhibitor in human bone cells. Tyrphostin A51 caused a dose-dependent inhibition of basal [3H]thymidine incorporation in both mandible-derived and vertebra-derived human bone cells, which indicates its impact on cell proliferation. Additionally, Tyrphostin A51 also increased basal alkaline phosphatase (ALP) specific activity and collagen synthesis in human bone cells, suggesting its involvement in bone cell differentiation (Yoon, Chen, Baylink, & Lau, 1998).
Neuronal Cell Protection from Oxidative Stress
Sagara, Ishige, Tsai, and Maher (2002) explored the protective efficacy of Tyrphostins, including A51, against oxidative stress-induced nerve cell death (oxytosis). They found that many commercially available tyrphostins protect both HT-22 hippocampal cells and rat primary neurons from oxytosis. This study highlights Tyrphostins' role in guarding neuronal cells against oxidative stress by acting as antioxidants, mitochondrial uncouplers, and enhancers of cellular glutathione levels (Sagara, Ishige, Tsai, & Maher, 2002).
Protein Methylation via Catechol-O-methyltransferase
Lipson and Clarke (2007) investigated the effects of Tyrphostin A51 on protein methylation in mammalian cytosol. Their study demonstrated that tyrphostin A51, along with A25 and A47, stimulates the labeling of small molecules and proteins when incubated with S-adenosyl-[methyl-3H]methionine. The incorporation of methyl groups into protein follows a complex pathway initiated by the methylation of select tyrphostins, suggesting a novel mechanism of protein modification (Lipson & Clarke, 2007).
Safety And Hazards
Safety measures for handling Tyrphostin A51 include avoiding dust formation, breathing mist, gas or vapours . Contact with skin and eye should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
(3Z)-2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3/c14-4-8(12(17)9(5-15)6-16)1-7-2-10(18)13(20)11(19)3-7/h1-3,18-20H,17H2/b8-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNOYWVMHPMBEL-UNXLUWIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=C(C#N)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)/C=C(\C#N)/C(=C(C#N)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017104 | |
Record name | (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrphostin A51 | |
CAS RN |
122520-90-5, 126433-07-6 | |
Record name | AG 183 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrphostin A 51 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126433076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.